molecular formula C14H14ClNO2S B5833399 2-(4-CHLORO-2-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE

2-(4-CHLORO-2-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE

Cat. No.: B5833399
M. Wt: 295.8 g/mol
InChI Key: AHMGVCMHIOQSGE-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenoxy)-N-[(thiophen-2-yl)methyl]acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorinated phenoxy group, a thiophene ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[(thiophen-2-yl)methyl]acetamide typically involves multiple steps. One common method starts with the chlorination of 2-methylphenol to produce 4-chloro-2-methylphenol. This intermediate is then reacted with chloroacetic acid to form 2-(4-chloro-2-methylphenoxy)acetic acid. The final step involves the amidation of this acid with thiophen-2-ylmethylamine under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylphenoxy)-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chloro-2-methylphenoxy)-N-[(thiophen-2-yl)methyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenol: A precursor in the synthesis of the target compound.

    2-Methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with a similar phenoxy structure.

    Thiophen-2-ylmethylamine: Another precursor used in the synthesis.

Uniqueness

2-(4-Chloro-2-methylphenoxy)-N-[(thiophen-2-yl)methyl]acetamide is unique due to the combination of its phenoxy, thiophene, and acetamide groups. This unique structure imparts specific chemical and biological properties that are not found in simpler related compounds .

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-10-7-11(15)4-5-13(10)18-9-14(17)16-8-12-3-2-6-19-12/h2-7H,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMGVCMHIOQSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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